2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid
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Overview
Description
“2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 93276-75-6 . It has a molecular weight of 166.14 . The IUPAC name for this compound is (4-cyano-5-methyl-3-isoxazolyl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6N2O3/c1-4-5 (3-8)6 (9-12-4)2-7 (10)11/h2H2,1H3, (H,10,11) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of “this compound” is 90-91 degrees Celsius . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis of Novel Compounds
Compounds structurally similar or related to "2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid" are often synthesized for exploring their chemical properties and potential applications. For instance, the synthesis of polymethylated DOTA ligands demonstrates the creation of rigidified lanthanide chelates, which could have implications in magnetic resonance imaging (MRI) due to their specific structural characteristics and the ability to form highly symmetric and rigid complexes with lanthanides (Ranganathan et al., 2002).
Pharmacological Applications
Cyanoacetic acid derivatives, sharing a similar functional group with "this compound", have been investigated for their potential as aldose reductase inhibitors. These compounds are crucial in developing treatments for complications related to diabetes, such as cataracts, demonstrating the therapeutic potential of such chemicals (Da Settimo et al., 2003).
Material Science and Sensitizers for Solar Cells
In material science, derivatives of cyanoacetic acid play a significant role in developing organic sensitizers for solar cell applications. These compounds, when engineered at the molecular level, show promising photovoltaic parameters and efficiencies, illustrating the importance of such molecular structures in advancing renewable energy technologies (Kim et al., 2006).
Analytical and Physical Chemistry
The study of oxocarboxylic acid oximes, which could be structurally or functionally related to "this compound", contributes to understanding hydrogen bonding and electron-withdrawing effects in such compounds. This research has implications in designing more efficient and targeted chemical reactions and materials (Malek et al., 2004).
Safety and Hazards
properties
IUPAC Name |
2-(4-cyano-5-methyl-1,2-oxazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-4-5(3-8)6(9-12-4)2-7(10)11/h2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAJKJYAXWKZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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